molecular formula C18H19N5O2 B2751346 3-(4-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034384-70-6

3-(4-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2751346
CAS No.: 2034384-70-6
M. Wt: 337.383
InChI Key: ULYVQXJMBFNOCG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a pyridinyl group, and a triazolyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the methoxyphenyl group, followed by the introduction of the pyridinyl and triazolyl groups. Common synthetic routes include:

  • Suzuki-Miyaura Cross-Coupling: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

  • Huisgen Cycloaddition:

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

  • Substitution: The triazolyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(4-hydroxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide.

  • Reduction: 3-(4-methoxyphenyl)-N-((1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide.

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The methoxyphenyl group interacts with certain enzymes and receptors, while the triazolyl group may inhibit specific biological processes. The exact mechanism of action depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid: A related compound with a similar methoxyphenyl group.

  • Mequinol (4-Methoxyphenol): Another compound with a methoxy group but lacking the triazolyl and pyridinyl groups.

Uniqueness: 3-(4-Methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-17-7-4-14(5-8-17)6-9-18(24)20-11-15-13-23(22-21-15)16-3-2-10-19-12-16/h2-5,7-8,10,12-13H,6,9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYVQXJMBFNOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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